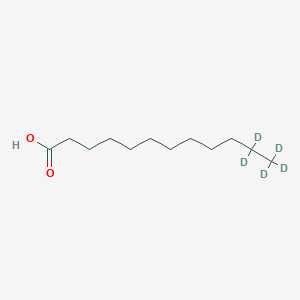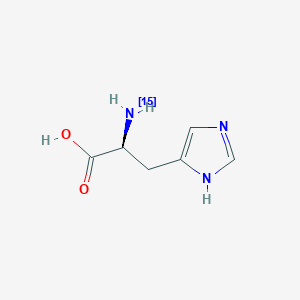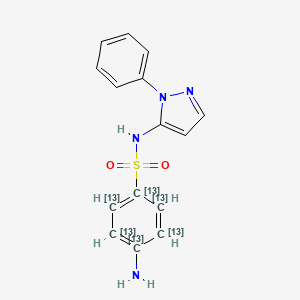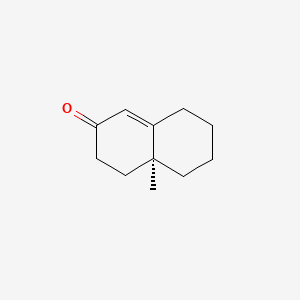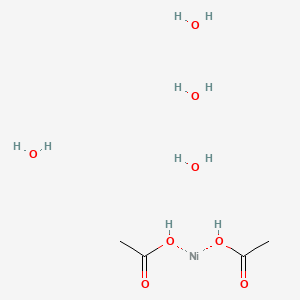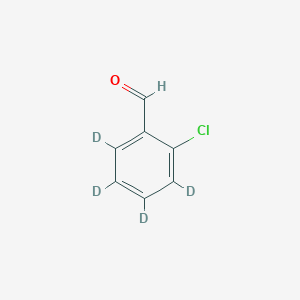![molecular formula C17H13N5O3 B12057069 3-(1,3-benzodioxol-5-yl)-N'-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057069.png)
3-(1,3-benzodioxol-5-yl)-N'-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, with the chemical formula C10H11NO3, is a fascinating molecule. Its systematic name is (2E)-3-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl)-2-propen-1-one . Let’s break down its structure:
- The central core consists of a pyrazole ring (a five-membered heterocycle containing three carbon atoms and two nitrogen atoms).
- Attached to the pyrazole ring, we find a benzodioxole moiety (a fused aromatic ring system with two oxygen atoms).
- The piperidine group contributes to the overall structure, adding complexity and reactivity.
Métodos De Preparación
Synthetic Routes: Several synthetic routes lead to the formation of this compound. One common approach involves the condensation of a piperidine derivative with a benzodioxole-containing ketone. The reaction typically occurs under mild conditions, allowing for good yields.
Industrial Production: While industrial-scale production methods may vary, laboratories often synthesize this compound using straightforward chemical transformations. due to its unique structure, it remains a rare and specialized chemical.
Análisis De Reacciones Químicas
Reactivity:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxygenated derivatives.
Reduction: Reduction processes may yield reduced forms of the compound.
Substitution: Substituents on the benzodioxole ring can be modified through substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) facilitate reduction reactions.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Major Products: The specific products depend on reaction conditions and substituents. Exploration of these derivatives is an exciting area of research.
Aplicaciones Científicas De Investigación
Chemistry:
Building Blocks: Researchers use this compound as a building block for more complex molecules.
Drug Discovery: Its unique structure makes it valuable in drug discovery programs.
Biological Studies: Scientists investigate its interactions with biological targets.
Fine Chemicals: Limited industrial applications due to its rarity.
Research Reagents: Used by early discovery researchers.
Mecanismo De Acción
The compound’s mechanism of action remains an active area of study. It likely interacts with specific molecular targets, affecting cellular processes. Further research is needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
While this compound is unique, we can compare it to related molecules:
Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate: (CAS: 24393-66-6).
Benzo-1,3-dioxol-5-ol acetate: (CAS: 326-58-9).
Propiedades
Fórmula molecular |
C17H13N5O3 |
|---|---|
Peso molecular |
335.32 g/mol |
Nombre IUPAC |
3-(1,3-benzodioxol-5-yl)-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H13N5O3/c23-17(22-19-9-11-2-1-5-18-8-11)14-7-13(20-21-14)12-3-4-15-16(6-12)25-10-24-15/h1-9H,10H2,(H,20,21)(H,22,23)/b19-9+ |
Clave InChI |
JSDDIFGGASGVBC-DJKKODMXSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CN=CC=C4 |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-thiazole](/img/structure/B12056987.png)

